molecular formula C13H10ClN3 B1498864 3-(3-chlorophenyl)-1H-indazol-5-amine CAS No. 1175640-23-9

3-(3-chlorophenyl)-1H-indazol-5-amine

Cat. No. B1498864
CAS RN: 1175640-23-9
M. Wt: 243.69 g/mol
InChI Key: WKEAQALAYSYSIZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1H-indazol-5-amine, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer research.

Mechanism of Action

3-(3-chlorophenyl)-1H-indazol-5-amine binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer cell growth and survival, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been found to enhance the anti-cancer activity of other chemotherapeutic agents, such as doxorubicin and bortezomib.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-chlorophenyl)-1H-indazol-5-amine is its selectivity for cancer cells, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic makeup of the cancer cells. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several potential future directions for the use of 3-(3-chlorophenyl)-1H-indazol-5-amine in cancer research. One area of focus is the development of combination therapies that include this compound and other anti-cancer agents. Another direction is the investigation of the role of BRD4 in cancer stem cells, which are a subpopulation of cancer cells that are resistant to conventional chemotherapy and are thought to be responsible for cancer recurrence. Additionally, the use of this compound in combination with immunotherapy may be explored as a potential treatment option for certain types of cancer.

Scientific Research Applications

3-(3-chlorophenyl)-1H-indazol-5-amine has been shown to have potential as a cancer therapeutic agent. It has been found to selectively inhibit the growth of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer.

properties

IUPAC Name

3-(3-chlorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-3-1-2-8(6-9)13-11-7-10(15)4-5-12(11)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEAQALAYSYSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653485
Record name 3-(3-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175640-23-9
Record name 3-(3-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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